Hydrazine, (2,4,6-trinitrophenyl)-

Übersicht

Beschreibung

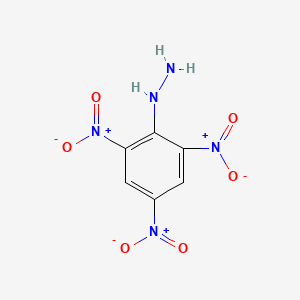

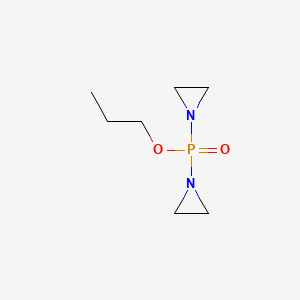

Hydrazine, (2,4,6-trinitrophenyl)-, also known as 2,4,6-trinitrophenylhydrazine, is a chemical compound with the molecular formula C6H5N5O6. It is a derivative of hydrazine and contains three nitro groups attached to a phenyl ring. This compound is known for its high-energy properties and is used in various applications, including explosives and rocket propellants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-trinitrophenylhydrazine involves the reaction of picryl chloride with hydrazine hydrate in methanol at temperatures ranging from 30 to 50 degrees Celsius . Another method uses 2,4,6-trinitroaniline, ketazine, and water as raw materials. The reaction is carried out at a specific temperature, and excessive ketazine and water are added to ensure complete reaction .

Industrial Production Methods: The industrial production of 2,4,6-trinitrophenylhydrazine typically involves the use of 2,4,6-trinitrochlorobenzene and hydrazine hydrate as raw materials. The reaction is carried out in ethanol under reflux conditions. this method has some drawbacks, including side reactions and the production of salt-containing organic wastewater .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trinitrophenylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents to form different products, and it can also participate in nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of 2,4,6-trinitrophenylhydrazine include oxidizing agents like nitric acid and reducing agents like hydrazine hydrate. The reactions are typically carried out under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from the reactions of 2,4,6-trinitrophenylhydrazine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various nitro derivatives, while reduction reactions can yield hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2,4,6-Trinitrophenylhydrazine has several scientific research applications. It is used as a reagent for the detection and determination of aldehydes, ketones, and sugars. It is also used in the synthesis of high-performance energetic materials, such as hexanitrazobenzene . Additionally, this compound is studied for its thermal stability, detonation properties, and pyrolysis mechanisms .

Wirkmechanismus

The mechanism of action of 2,4,6-trinitrophenylhydrazine involves its ability to undergo rapid exothermic reactions. The compound’s high-energy properties are attributed to the presence of nitro groups, which facilitate the release of energy during decomposition. The molecular targets and pathways involved in these reactions include the formation of intramolecular hydrogen bonds and the dissociation of bonds under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 2,4,6-trinitrophenylhydrazine include 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) and other hydrazyl free radicals . These compounds share similar structural features and high-energy properties.

Uniqueness: What sets 2,4,6-trinitrophenylhydrazine apart from other similar compounds is its specific arrangement of nitro groups on the phenyl ring, which contributes to its unique reactivity and energetic properties. This compound’s ability to form stable intramolecular hydrogen bonds also enhances its thermal stability and detonation performance .

Eigenschaften

IUPAC Name |

(2,4,6-trinitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O6/c7-8-6-4(10(14)15)1-3(9(12)13)2-5(6)11(16)17/h1-2,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZYGGLKQYBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NN)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215647 | |

| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-49-6 | |

| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)

![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)

![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)